![molecular formula C17H16FNO5 B2395415 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1105227-75-5](/img/structure/B2395415.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, similar compounds have been synthesized. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis of these compounds involved various spectroscopic techniques and elemental analysis .Scientific Research Applications
Synthesis and Characterization
- Research on novel imines and thiazolidinones involved the synthesis of related compounds, indicating the importance of such chemical structures in antimicrobial studies. These compounds were evaluated for antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Radioligands for Imaging
- The development of potent radioligands for peripheral benzodiazepine receptors (PBR), such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, showcases the potential of fluorinated compounds in diagnostic imaging. These ligands offer insights into the brain's PBR density, useful in various neurological studies (Zhang et al., 2003).
Antioxidant Activity
- The study of new coumarin derivatives for their antioxidant activity indicates the potential of related compounds in mitigating oxidative stress. These compounds were synthesized and evaluated against established antioxidants, providing a foundation for developing new antioxidant therapies (Kadhum et al., 2011).
Antipsychotic Agents
- Research into novel antipsychotic agents with structures similar to the specified compound demonstrates the exploration of new therapeutic options for psychiatric disorders. These studies focus on non-dopamine receptor interactions, proposing alternative pathways for antipsychotic efficacy (Wise et al., 1987).
Chemoselective Acetylation
- The chemoselective monoacetylation of amino groups in specific molecules for synthesizing intermediates for antimalarial drugs exemplifies the chemical utility of related acetamides. This research highlights the precision in chemical reactions necessary for drug development (Magadum & Yadav, 2018).
Allelochemicals from Gramineae
- Studies on the synthesis and degradation of allelochemicals with similar structures provide insights into natural compounds' agronomic utility. These compounds, derived from common agricultural crops, show potential in suppressing weeds and soil-borne diseases, demonstrating the ecological applications of such chemicals (Macias et al., 2006).
Mechanism of Action
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5/c18-12-1-3-13(4-2-12)21-8-7-19-17(20)10-22-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGOJZPGPRJCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

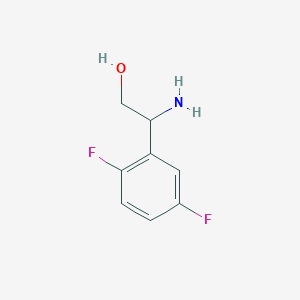
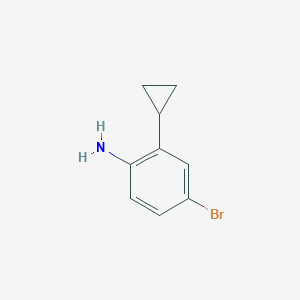
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
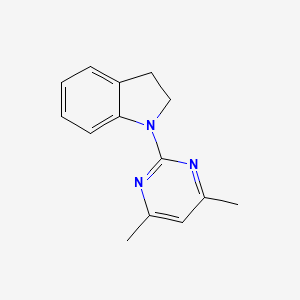
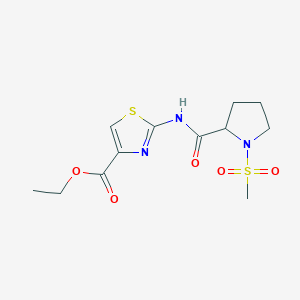
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
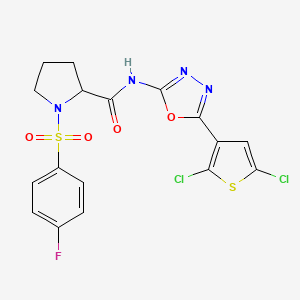
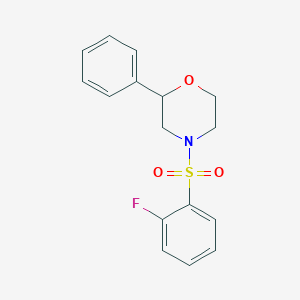
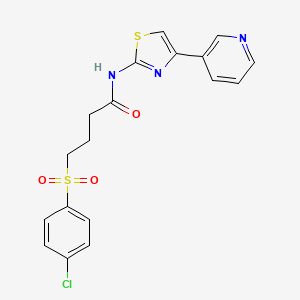
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
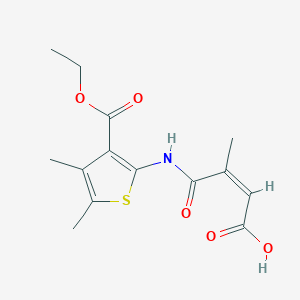
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)